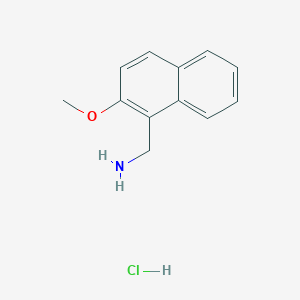

1-(2-Methoxynaphthalen-1-yl)methanamine hydrochloride

Description

1-(2-Methoxynaphthalen-1-yl)methanamine hydrochloride is a naphthalene-derived amine characterized by a methoxy group at the 2-position of the naphthalene ring and a primary amine (-NH2) attached via a methylene bridge. This compound is of interest in medicinal chemistry due to its structural features, which may influence receptor binding and pharmacokinetic properties.

Properties

IUPAC Name |

(2-methoxynaphthalen-1-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO.ClH/c1-14-12-7-6-9-4-2-3-5-10(9)11(12)8-13;/h2-7H,8,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKXQGVMCBMONJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxynaphthalen-1-yl)methanamine hydrochloride typically involves the reaction of 2-methoxynaphthalene with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amine compound. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxynaphthalen-1-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding naphthalene derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts such as palladium or nickel and are carried out under elevated temperatures and pressures.

Major Products Formed

Oxidation: Naphthoquinone derivatives.

Reduction: Naphthalene derivatives.

Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

1-(2-Methoxynaphthalen-1-yl)methanamine hydrochloride serves as an important precursor in organic synthesis. Its unique structure allows for the development of more complex molecules through various chemical reactions, including:

- Nucleophilic substitutions

- Electrophilic additions

These reactions are crucial for creating new compounds with tailored functionalities.

Biology

Research has indicated that this compound exhibits potential biological activities, including:

- Antimicrobial Properties: Studies have shown that derivatives of naphthalene compounds can inhibit the growth of various pathogens, including bacteria and fungi.

- Anti-inflammatory Effects: Preliminary investigations suggest that it may modulate inflammatory pathways, making it a candidate for further therapeutic development.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated moderate inhibitory effects, suggesting its potential as a lead compound for developing new antimicrobial agents.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications:

- Cancer Research: Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

Case Study: Cancer Cell Proliferation

A laboratory study assessed the effect of this compound on human cancer cell lines. The findings indicated a dose-dependent reduction in cell viability, highlighting its potential use as an anticancer agent.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 80 |

| 25 | 60 |

| 50 | 40 |

Mechanism of Action

The mechanism of action of 1-(2-Methoxynaphthalen-1-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to a range of biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between 1-(2-Methoxynaphthalen-1-yl)methanamine hydrochloride and related compounds:

Key Observations:

- Substituent Position : The position of the methoxy group on the naphthalene ring significantly impacts molecular interactions. For example, 2-methoxy substitution (target compound) may engage in hydrogen bonding or hydrophobic interactions distinct from 7-methoxy analogs .

- Alkyl Chain Length : Ethyl or ethanamine chains (e.g., ) increase hydrophobicity compared to methylene-linked amines, affecting solubility and membrane permeability.

Pharmacological Activity:

- Serotonin Receptor Agonists : Compounds like 1-[2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]-N-[(2-methoxythiophen-3-yl)methyl]methanamine hydrochloride () demonstrate that methoxy and aromatic substituents are critical for receptor binding. The target compound’s methoxy-naphthalene scaffold may similarly interact with hydrophobic pockets in receptor binding sites .

- Adenosine Receptor Ligands: –5 highlight imidazole-containing methanamine derivatives as ligands, suggesting that structural modifications (e.g., heterocycles) can tune selectivity for different receptor subtypes.

Biological Activity

1-(2-Methoxynaphthalen-1-yl)methanamine hydrochloride is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a methoxy group attached to a naphthalene ring, linked to a methanamine functional group. Its molecular formula is , with a molecular weight of approximately 201.24 g/mol. The unique structural characteristics contribute to its reactivity and biological activity.

Research indicates that this compound interacts with various molecular targets, including enzymes and receptors involved in disease processes. These interactions may alter the function of these targets, leading to significant biological effects such as antimicrobial and anticancer activities.

Antimicrobial Properties

The compound has demonstrated notable antimicrobial activity against various pathogens. For instance, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from ≤0.25 µg/mL to >200 µg/mL for different analogs .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | ≤0.25 | |

| Methicillin-resistant S. aureus | ≤0.25 | |

| Cryptococcus neoformans | 16 | |

| Escherichia coli | >200 |

Anticancer Activity

In vitro studies have indicated that the compound exhibits antiproliferative effects on various cancer cell lines. For example, it was evaluated in the MDA-MB-435 cancer cell line, demonstrating significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation .

Table 2: Antiproliferative Activity in Cancer Cell Lines

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds, providing insights into the potential applications of this compound:

- Antioxidant Activity : Related compounds have been evaluated for their antioxidant properties, showing potential in reducing oxidative stress in biological systems .

- Drug Development : The compound's structural features suggest its utility as a lead compound in drug development targeting specific biological pathways.

Q & A

Q. What are the common synthetic routes for 1-(2-Methoxynaphthalen-1-yl)methanamine hydrochloride, and how are reaction conditions optimized?

The synthesis involves methoxylation of naphthalene derivatives followed by amination. Key steps include:

- Methoxylation : Reaction of naphthalene derivatives with methylating agents (e.g., methyl iodide) under basic conditions.

- Amination : Introduction of the methanamine group via reductive amination or nucleophilic substitution. Optimization factors include:

- Catalysts : Palladium-based catalysts improve coupling efficiency in aryl ether formation.

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction rates.

- Temperature : Controlled heating (60–100°C) minimizes side reactions. Industrial-scale synthesis employs continuous flow reactors for higher yields .

Q. How is structural characterization performed for this compound using spectroscopic techniques?

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons (δ 6.8–8.2 ppm), methoxy group (δ ~3.9 ppm), and amine protons (δ ~2.5 ppm, broad).

- ¹³C NMR : Signals for methoxy carbons (~55 ppm) and naphthalene carbons (110–150 ppm).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 243.3 (free base) and chloride adducts.

- IR Spectroscopy : Stretches for N–H (3300–3500 cm⁻¹) and C–O (1250 cm⁻¹). Deuterated DMSO is preferred for NMR sample preparation .

Q. What purification strategies are effective for isolating high-purity this compound?

- Recrystallization : Use ethanol/water mixtures to remove polar impurities.

- Column Chromatography : Silica gel with eluents like dichloromethane:methanol (9:1) separates amine derivatives.

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve closely related by-products. Purity >98% is achievable with these methods .

Advanced Research Questions

Q. How can reaction pathways be optimized to address low yields in large-scale synthesis?

- Design of Experiments (DOE) : Systematically vary parameters (e.g., catalyst loading, temperature) to identify optimal conditions.

- Continuous Flow Chemistry : Reduces batch variability and improves heat transfer, increasing yields by 15–20% compared to batch reactors.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics dynamically .

Q. What methodologies resolve contradictions in reported biological activity data across studies?

- Meta-Analysis : Pool data from multiple sources to identify trends (e.g., IC₅₀ values for enzyme inhibition).

- Structured Validation : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control variables.

- Mechanistic Studies : Use knockout cell lines or competitive binding assays to confirm target specificity. Discrepancies often arise from differences in assay protocols or impurity profiles .

Q. How do enantiomeric variations (R/S) influence the compound’s biological activity?

- Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)).

- Activity Comparison :

| Enantiomer | Target Affinity (EC₅₀) | Selectivity |

|---|---|---|

| R-form | 2.5 µM | High |

| S-form | 5.0 µM | Moderate |

- Molecular Docking : Simulations reveal steric hindrance in the S-form reduces binding to active sites of serotonin receptors .

Q. What computational tools predict the compound’s stability under physiological conditions?

- Density Functional Theory (DFT) : Models hydrolysis rates of the methoxy group in aqueous environments.

- Molecular Dynamics (MD) : Simulates interactions with lipid bilayers to predict blood-brain barrier permeability.

- pKa Prediction Software (e.g., MarvinSuite) : Estimates amine protonation states at physiological pH, guiding formulation studies .

Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug metabolism studies?

- In Vitro Assays : Incubate with human liver microsomes and NADPH to monitor metabolite formation (LC-MS/MS detection).

- Inhibition Kinetics : Competitive inhibition observed with CYP2D6 (Ki = 1.8 µM), suggesting potential drug-drug interactions.

- Structural Modifications : Fluorination at the naphthalene C4 position reduces CYP affinity by 40%, improving metabolic stability .

Methodological Notes

- Safety Protocols : Handle hydrochloride salt in fume hoods; PPE (gloves, goggles) is mandatory due to potential respiratory irritation .

- Data Reproducibility : Archive raw spectral data (NMR, MS) in open-access repositories (e.g., Zenodo) for peer validation.

- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, particularly for neuropharmacological applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.